![molecular formula C13H19NO3S B5731110 1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)
1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine” is a compound with the molecular formula C13H19NO3S . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its stereochemistry . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional (3D) coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
While specific chemical reactions involving “1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine” are not available in the retrieved data, pyrrolidine derivatives are known to participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
The indole derivatives, which share structural similarities with “1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine,” have shown significant antiviral activities. Compounds with indole nuclei have been reported to inhibit influenza A and Coxsackie B4 virus, suggesting potential for the development of new antiviral agents .
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties. By extension, the compound may be utilized in the synthesis of new anti-inflammatory drugs, contributing to treatments for conditions like arthritis and other inflammatory diseases .
Anticancer Research
The structural framework of indole is present in many anticancer agents. Given the biological activity of similar compounds, “1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine” could be explored for its efficacy in cancer treatment, particularly in targeted drug delivery systems .
Antimicrobial Efficacy
Indole derivatives have been effective against a range of microbial infections. Research into the applications of “1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine” could lead to the development of new antimicrobial drugs, especially in an era where antibiotic resistance is a growing concern .
Neuroprotective Effects
Compounds with an indole base structure have shown promise as neuroprotective agents. This compound could be investigated for its potential to protect nerve cells from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Enzyme Inhibition
The pyrrolidine ring is a common feature in enzyme inhibitors. “1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine” could be studied for its inhibitory effects on enzymes like carbonic anhydrases, which are implicated in various diseases, including glaucoma and epilepsy .
Analgesic Potential
The analgesic properties of indole derivatives suggest that “1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine” could be valuable in pain management research, potentially leading to the creation of new pain relief medications .
Antidiabetic Activity
Indole-based compounds have been associated with antidiabetic activity. This suggests a possible application for “1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine” in the development of treatments for diabetes through modulation of metabolic pathways .
Zukünftige Richtungen
The future directions in the research and development of pyrrolidine derivatives like “1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine” could involve exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-10-8-11(2)13(9-12(10)17-3)18(15,16)14-6-4-5-7-14/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSYLIXKCGHFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5731033.png)
![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5731034.png)
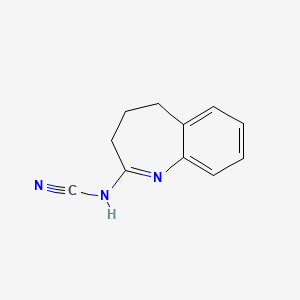
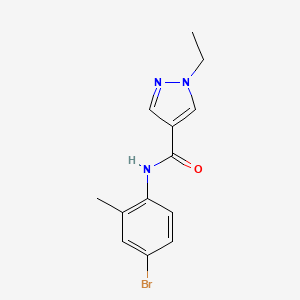
![{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5731046.png)
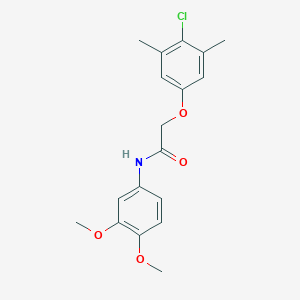

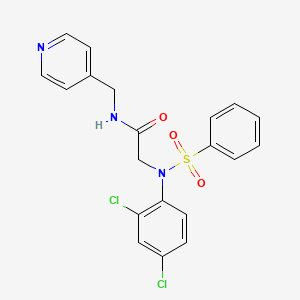
![4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5731084.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5731095.png)
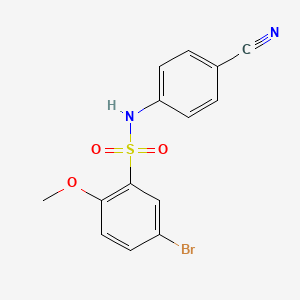
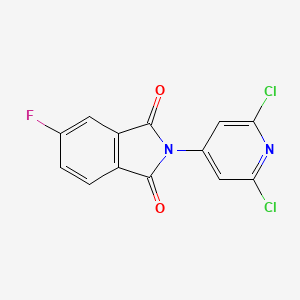
![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)